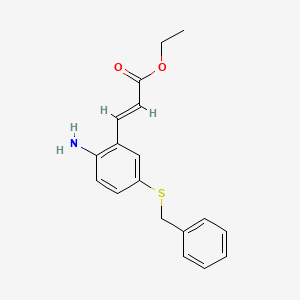

(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate

説明

“(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate” is a chemical compound with the CAS Number: 1641578-95-1 . It has a molecular weight of 313.42 and a linear formula of C18H19NO2S . This compound is used in scientific research, with diverse applications such as drug discovery, material synthesis, and biological studies.

Physical And Chemical Properties Analysis

“(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Supramolecular Assembly

(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate and its isomers are involved in the formation of supramolecular assemblies. These structures are characterized by a variety of noncovalent interactions, including hydrogen bonds and π-π stacking interactions, which play a crucial role in stabilizing molecular conformations and self-assembly processes. Such assemblies are significant in materials science and nanotechnology for creating complex structures (Matos et al., 2016).

Polymerization and Material Properties

The compound is used in the radical polymerization process, leading to the formation of polymers with pH/temperature responsiveness in aqueous media. This attribute is pivotal for developing smart materials that can adapt to environmental changes (Kohsaka et al., 2015).

Synthesis of Pharmaceutical Intermediates

It serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, its derivatives have been used in the synthesis of aurora 2 kinase inhibitors, which are important in cancer research and treatment (Xu et al., 2015).

Catalyst Development

The compound is involved in catalytic processes, such as the Knoevenagel condensation reaction. This reaction is crucial in the synthesis of fine chemicals and pharmaceuticals, highlighting the compound's role in facilitating chemical transformations (Pawaiyaa et al., 2014).

Biochemical Applications

The biochemical properties of this compound and its derivatives are explored in the modification of polymers for biomedical applications. This includes the synthesis of polymers with enhanced antibacterial and antifungal properties, relevant in medical and pharmaceutical industries (Aly & El-Mohdy, 2015).

Stereospecific Synthesis in Medicinal Chemistry

Its derivatives are significant in the stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, which have potential applications in polymer industries and medicinal chemistry (Kabir et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

特性

IUPAC Name |

ethyl (E)-3-(2-amino-5-benzylsulfanylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-2-21-18(20)11-8-15-12-16(9-10-17(15)19)22-13-14-6-4-3-5-7-14/h3-12H,2,13,19H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNDRKFFPZJQQJ-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1)SCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

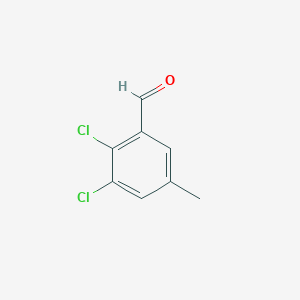

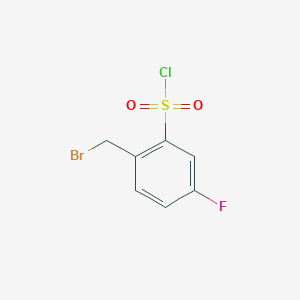

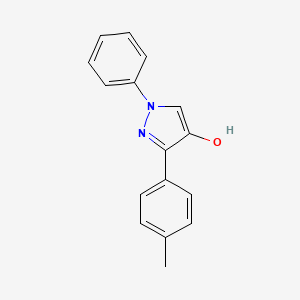

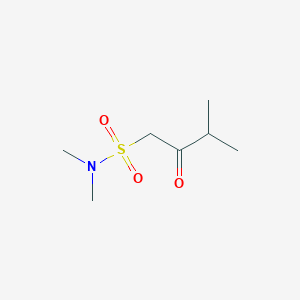

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。